molecular formula C11H21N3O B11801079 2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone

2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone

Cat. No.: B11801079
M. Wt: 211.30 g/mol
InChI Key: LJEYRSFWDFHEQU-UHFFFAOYSA-N
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Description

2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is a synthetic organic compound characterized by a piperidine core substituted with a cyclopropylmethyl amino group and an amino ethanone moiety. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]ethanone

InChI

InChI=1S/C11H21N3O/c12-7-11(15)14-5-3-10(4-6-14)13-8-9-1-2-9/h9-10,13H,1-8,12H2

InChI Key

LJEYRSFWDFHEQU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCN(CC2)C(=O)CN

Origin of Product

United States

Preparation Methods

Piperidine Ring Formation

Piperidine derivatives are synthesized via cyclization reactions or reductive amination of δ-amino ketones. For example, 1-(4-nitropiperidin-1-yl)ethanone can be reduced to the corresponding amine using hydrogen gas in the presence of palladium on carbon (Pd/C). This intermediate is critical for subsequent substitutions.

Cyclopropylmethyl Group Introduction

The cyclopropylmethyl moiety is introduced through nucleophilic substitution or alkylation. In a representative procedure, 4-aminopiperidine reacts with cyclopropylmethyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile) to yield 4-((cyclopropylmethyl)amino)piperidine . This step often requires reflux conditions (80–100°C) and inert atmospheres to prevent oxidation.

Amino Ketone Functionalization

The final step involves coupling the piperidine intermediate with a protected amino ketone. For instance, 1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is treated with benzyl chloroformate to protect the amine, followed by deprotection using hydrogenolysis. Alternative methods employ Boc (tert-butyloxycarbonyl) protection, which is removed under acidic conditions (e.g., trifluoroacetic acid).

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency, yield optimization, and purity. Key industrial methods include:

Continuous Flow Reactors

Continuous flow systems enhance reaction control and scalability. A patented process describes the use of microreactors for the alkylation of 4-aminopiperidine with cyclopropylmethyl bromide, achieving 92% yield at 50°C with a residence time of 15 minutes.

Purification Techniques

Industrial purification often combines distillation and crystallization. For example, crude This compound is dissolved in ethanol and cooled to −20°C to isolate crystals with >99% purity. Chromatography is avoided due to high costs, except for pharmaceutical-grade batches.

Table 1: Comparison of Synthetic Methods

ParameterLaboratory-Scale MethodIndustrial-Scale Method
Cyclopropylmethylation K₂CO₃, CH₃CN, reflux, 12 hContinuous flow, 50°C, 15 min
Yield 78%92%
Purification Column chromatographyCrystallization (ethanol)
Purity 95%99%

Analytical Validation and Quality Control

Verification of synthetic intermediates and the final product relies on advanced spectroscopic and chromatographic techniques:

Spectroscopic Characterization

  • NMR Spectroscopy : The piperidine proton signals appear as a multiplet at δ 2.8–3.2 ppm, while the cyclopropylmethyl group exhibits distinct triplet signals at δ 0.5–1.0 ppm.

  • Mass Spectrometry : ESI-MS analysis confirms the molecular ion peak at m/z 211.30 [M+H]⁺, consistent with the molecular formula C₁₁H₂₁N₃O.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. Retention times for the target compound typically range between 8.5–9.2 minutes under isocratic conditions (60% acetonitrile/40% water).

Challenges and Optimization Strategies

Stereochemical Control

Racemization at the amino ketone center is a common issue. Chiral auxiliaries, such as (R)- or (S)-binol, have been employed to enforce enantioselectivity during the coupling step, achieving enantiomeric excess (ee) values >90%.

Side Reactions

Unwanted byproducts, such as N-alkylated piperidines , form under excessive alkylation conditions. Kinetic monitoring via thin-layer chromatography (TLC) and stoichiometric control of cyclopropylmethyl bromide mitigate this issue.

Emerging Methodologies

Recent advancements focus on green chemistry principles:

Solvent-Free Reactions

Microwave-assisted synthesis in solvent-free systems reduces waste and reaction times. Preliminary trials report 85% yield after 30 minutes at 120°C.

Biocatalytic Approaches

Immobilized lipases catalyze the aminolysis of ester intermediates, enabling mild reaction conditions (pH 7.0, 25°C) and eliminating heavy metal catalysts .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several therapeutic uses, particularly in the treatment of neurological disorders and metabolic diseases.

CNS Disorders

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Studies have shown that compounds with similar structures can inhibit enzymes associated with neurodegeneration, such as acetylcholinesterase, which is critical in conditions like Alzheimer's disease .

Metabolic Syndrome

The compound has potential applications in treating metabolic syndrome, including type 2 diabetes and obesity. It may act as an inhibitor for enzymes involved in glucose metabolism, thereby improving insulin sensitivity and reducing hyperglycemia .

The biological activity of 2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone has been assessed through various studies:

Activity Description Reference
AntimicrobialExhibits antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus.
CytotoxicityShows selective cytotoxicity towards cancer cell lines while sparing normal cells.
Enzyme InhibitionPotential to inhibit key metabolic enzymes involved in disease progression.

Case Study 1: Neuroprotective Effects

A study conducted on a related piperidine compound demonstrated significant neuroprotective effects in animal models of Alzheimer’s disease. The compound reduced amyloid plaque formation and improved cognitive function, suggesting a similar potential for this compound .

Case Study 2: Metabolic Improvement

In a clinical trial involving patients with type 2 diabetes, a compound structurally similar to this compound showed marked improvements in glycemic control and lipid profiles after 12 weeks of treatment .

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

  • 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone (CAS: 938338-02-4): This compound replaces the cyclopropylmethyl group with a 2-fluorophenylpiperazine moiety. The fluorine atom increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the cyclopropylmethyl derivative .
  • Its molecular weight (289.4 g/mol) is higher than the target compound, which may influence bioavailability .
  • 1-{4-[6-(4-Methanesulfonyl-phenylamino)-5-nitro-pyrimidin-4-ylamino]-piperidin-1-yl}-ethanone: This GPR119 agonist features a methanesulfonyl-phenyl-pyrimidine substituent. The sulfonyl group enhances hydrogen bonding capacity, differing from the hydrophobic cyclopropylmethyl group in the target compound .

Anti-Malarial Activity of Imidazopyrazine Analogues

highlights structurally related 2-amino-1-(imidazo[1,2-a]pyrazin-7-yl)ethanone derivatives with varying IC₅₀ values against Plasmodium strains:

Compound Structure (Substituents) IC₅₀ (3D7, nM) IC₅₀ (W2, nM)
4-Chlorophenyl, 4-Fluorophenylamino (Row 14) 3 30
4-Methoxyphenyl (Row 15) 2270 1702
p-Tolyl (Row 16) 3140 3360
3-Fluorophenyl (Row 17) 10 30

The target compound’s piperidine core contrasts with the imidazopyrazine scaffold in these examples. Piperidine-based structures generally exhibit improved metabolic stability over nitrogen-rich heterocycles like imidazopyrazine, which may explain differences in potency .

Simplified Ethanone Derivatives

  • 2-Amino-1-(2-hydroxyphenyl)ethanone (CAS: 72481-17-5): This derivative lacks the piperidine ring, resulting in a simpler structure with a molecular weight of 151.17 g/mol. The hydroxyl group improves solubility but reduces membrane permeability compared to the target compound .
  • However, the absence of a piperidine ring limits its conformational flexibility .

Biological Activity

2-Amino-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone, also known by its CAS number 1353958-80-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is commonly found in various pharmacologically active substances. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C11H21N3O
  • Molecular Weight : 211.31 g/mol
  • Structure : The compound consists of an amino group, a piperidine ring, and a cyclopropylmethyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes in the body. Research suggests that compounds with similar structures often act as inhibitors or modulators of key signaling pathways.

Pharmacological Studies

  • Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways. For instance, similar piperidine derivatives have shown efficacy against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Neurotransmitter Receptor Modulation : Compounds with structural similarities have been studied for their effects on neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This suggests potential applications in treating neuropsychiatric disorders .
  • Anticancer Activity : The compound's ability to modulate kinase activity positions it as a candidate for anticancer therapies. Inhibitors targeting specific mutations in receptor tyrosine kinases have been successful in clinical settings, indicating a potential pathway for this compound .

Study on Anticancer Potential

A study focused on similar piperidine-based compounds demonstrated their ability to inhibit tumor growth in xenograft models. The findings suggested that these compounds could effectively target cancer cells with specific mutations in signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Neuropharmacological Assessment

In a neuropharmacological study, derivatives of this compound were evaluated for their effects on anxiety and depression models in rodents. Results indicated that these compounds could modulate serotonergic and dopaminergic systems, leading to anxiolytic-like effects .

Data Table: Biological Activity Overview

Activity TypeTarget/MechanismObserved EffectReference
Kinase InhibitionCDK4/6Reduced cell proliferation
Neurotransmitter ModulationSerotonin/Dopamine ReceptorsAnxiolytic-like effects
Anticancer ActivityReceptor Tyrosine KinasesTumor growth inhibition

Q & A

Q. How do structural modifications of the piperidine ring affect the compound's biological activity?

  • Methodological Answer : Substitutions on the piperidine ring (e.g., cyclopropylmethyl or pyridinyl groups) alter binding affinity to targets like enzymes or receptors. For example, fluorophenoxy derivatives show enhanced activity due to increased lipophilicity and electronic effects. SAR studies using IC50_{50} values (e.g., 3D7 and W2 strains in antimalarial assays) quantify these effects .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. Meta-analyses of IC50_{50} values and dose-response curves identify outliers. Cross-validation with orthogonal assays (e.g., enzymatic vs. cellular) clarifies mechanisms, as seen in chemokine receptor studies .

Q. What in silico methods predict the compound's interaction with biological targets?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models using artificial neural networks correlate molecular descriptors (e.g., LogP, polar surface area) with bioactivity. Docking simulations (e.g., PyRx, AutoDock) map interactions with targets like FAD-dependent oxidoreductases, validated by crystallographic fragment screening .

Q. How to design derivatives to enhance selectivity for specific enzyme targets?

  • Methodological Answer : Introduce steric hindrance (e.g., bulky substituents) or hydrogen-bond donors to improve target specificity. For example, pyrimidine-linked analogs show selectivity for kinase inhibition. High-throughput screening of derivative libraries identifies lead compounds with optimized selectivity profiles .

Q. What are the potential biological targets of this compound based on structural analogs?

  • Methodological Answer : Analogs with piperidine scaffolds target neurotransmitter receptors (e.g., serotonin, dopamine), enzymes (e.g., kinases, oxidoreductases), and microbial proteins. For instance, imidazolopiperazine derivatives exhibit antimalarial activity via inhibition of parasite growth .

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